molecular formula C24H22N2O4S B11289906 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11289906
M. Wt: 434.5 g/mol
InChI Key: DSWSRNKUXHNOAF-UHFFFAOYSA-N
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Description

“N-(3-METHOXYPHENYL)-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a phenylmethanesulfonyl group, and an indole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-METHOXYPHENYL)-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, the indole ring is constructed through cyclization reactions.

    Introduction of the Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group is introduced via sulfonylation reactions using reagents such as phenylmethanesulfonyl chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-METHOXYPHENYL)-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPHENYL)-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of “N-(3-METHOXYPHENYL)-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE” lies in its specific structural features, which confer distinct chemical and biological properties. These include the combination of the methoxyphenyl, phenylmethanesulfonyl, and indole groups, which may result in unique reactivity and biological activity.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H22N2O4S/c1-30-20-11-7-10-19(14-20)25-24(27)16-26-15-23(21-12-5-6-13-22(21)26)31(28,29)17-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,25,27)

InChI Key

DSWSRNKUXHNOAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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